molecular formula C11H12ClNO4 B8312512 Methyl 2-(4-chloro-3-nitrophenyl)-2-methylpropionate

Methyl 2-(4-chloro-3-nitrophenyl)-2-methylpropionate

Cat. No. B8312512
M. Wt: 257.67 g/mol
InChI Key: XEDPBNWWGGLBSA-UHFFFAOYSA-N
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Patent
US06747022B2

Procedure details

In 200 ml of methanol was dissolved 75.5 g of methyl 2-(4-chloro-3-nitrophenyl)-2-methylpropionate. Under ice cooling, 70 ml of an aqueous solution of 49.3 g of potassium hydroxide was added dropwise and the mixture was stirred at room temperature for 3 hours. The reaction mixture was concentrated under reduced pressure. To the residue were added water and n-hexane to separate the mixture into layers. Concentrated hydrochloric acid was added to the aqueous layer to adjust its pH to 2 or less, followed by extraction with ethyl acetate. The ethyl acetate layer was washed successively with water and brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was recrystallized from ethyl acetate to obtain 53.1 g of the title compound.
[Compound]
Name
aqueous solution
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step One
Quantity
75.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:14])([CH3:13])[C:9]([O:11]C)=[O:10])=[CH:4][C:3]=1[N+:15]([O-:17])=[O:16].[OH-].[K+]>CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:14])([CH3:13])[C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[N+:15]([O-:17])=[O:16] |f:1.2|

Inputs

Step One
Name
aqueous solution
Quantity
70 mL
Type
reactant
Smiles
Name
Quantity
49.3 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
75.5 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(C(=O)OC)(C)C)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue were added water and n-hexane
CUSTOM
Type
CUSTOM
Details
to separate the mixture into layers
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid was added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
less, followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C(C(=O)O)(C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 53.1 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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